molecular formula C20H15ClO2S B1417878 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid CAS No. 669701-90-0

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid

Cat. No. B1417878
M. Wt: 354.8 g/mol
InChI Key: NRRWFNBGKYTBSE-UHFFFAOYSA-N
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Description

“2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid” is an organic compound with the molecular formula C20H16ClNO2 . It has an average mass of 337.799 Da and a monoisotopic mass of 337.086945 Da .


Molecular Structure Analysis

The molecular structure of “2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid” consists of a benzoic acid moiety attached to a thioether group, which is further connected to a phenyl ring and a 4-chlorophenyl ring . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

“2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 506.7±45.0 °C at 760 mmHg, and a flash point of 260.2±28.7 °C . Its molar refractivity is 96.6±0.3 cm3, and it has a polar surface area of 49 Å2 .

Scientific Research Applications

Detoxification Studies

  • Role in Detoxification: Research indicates that compounds similar to 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid play a role in detoxification processes. For example, a study demonstrated the hydrolysis and conjugation of similar compounds with cysteine in vivo, suggesting their potential in physiological detoxification mechanisms (Collet & Pont, 1978).

Plant Growth Regulation

  • Synthesis for Plant Growth Regulators: Another area of interest is the synthesis of plant growth regulators. Research includes the synthesis of various benzoic acid derivatives for testing as plant growth regulators, highlighting the chemical's potential in agricultural applications (Harris & Huppatz, 1978).

Chemical Synthesis and Modification

  • Use in Chemical Synthesis: The compound and its derivatives are used in various chemical syntheses. For instance, its role in the synthesis of thioxanthen-9-ones demonstrates its utility in creating complex chemical structures (Okabayashi, Fujiwara, & Tanaka, 1991).
  • Synthesis of Triazolylindole Derivatives: It has also been used in the synthesis of novel triazolylindole derivatives for antifungal activity, showcasing its relevance in medicinal chemistry (Singh & Vedi, 2014).

Water Purification

  • Role in Water Purification: Studies have explored its use in water purification processes, such as the degradation of similar benzoic acid derivatives in water treatment (Matthews, 1990).

Synthesis of Radiolabeled Compounds

Medical Research

  • Synthesis of Antimicrobial Agents: The compound's derivatives have been synthesized and tested for antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Limban et al., 2008).

properties

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO2S/c21-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)24-18-9-5-4-8-17(18)20(22)23/h1-13,19H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWFNBGKYTBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Hikawa, A Tada, S Kikkawa… - Advanced Synthesis & …, 2016 - Wiley Online Library
We demonstrate the gold(III)‐catalyzed direct substitution of benzylic alcohols in water. These atom economic and environmentally benign protocols afford S‐benzylated products in …
Number of citations: 8 onlinelibrary.wiley.com

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